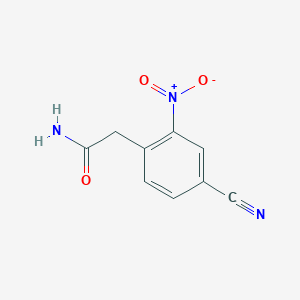

2-(4-Cyano-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-cyano-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-6-1-2-7(4-9(11)13)8(3-6)12(14)15/h1-3H,4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWQSPZCIZTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-2-nitrophenyl)acetamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired cyanoacetamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Cyclization: The compound can form heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Cyclization: Reagents like sulfur or phosphorus compounds under heating conditions.

Major Products

Reduction: 2-(4-Amino-2-nitrophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Heterocyclic compounds such as thiophenes or pyrroles.

Scientific Research Applications

2-(4-Cyano-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(4-Cyano-2-nitrophenyl)acetamide in biological systems is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The cyano and nitro groups may also play roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-(4-Cyano-2-nitrophenyl)acetamide and its analogs:

Key Observations:

- Electronic Effects: The cyano group in this compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring. This contrasts with electron-donating groups like methoxy in or methyl in , which decrease electrophilic reactivity but improve lipophilicity .

- Steric Considerations: Bulky substituents, such as the iodophenyl group in or the chlorophenyl moiety in , may hinder synthetic modifications compared to smaller groups like cyano or nitro.

Physicochemical Properties

- Solubility: The nitro and cyano groups in this compound increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methoxy- or methyl-substituted analogs .

- However, the cyano group may mitigate this by stabilizing the aromatic system through resonance .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Cyano-2-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

A multi-step approach is recommended, starting with a substitution reaction under alkaline conditions to introduce functional groups (e.g., nitro or cyano substituents) to the phenyl ring. For example, nitro groups can be introduced via nitration or substitution using reagents like nitric acid, while cyano groups may require nucleophilic displacement with cyanide sources. Subsequent reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid or derivatives can yield the target compound . Key optimization parameters include:

- pH control : Maintaining pH 5.5–6.5 during intermediate steps to prevent side reactions .

- Purification : Recrystallization from aqueous or methanol solutions improves purity .

- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) enhance reaction efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, particularly the nitrophenyl and cyano groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase columns .

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., C–H⋯O interactions), and nitro-group torsion angles .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced: How do the nitro and cyano substituents influence the molecular packing and hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

The nitro group induces steric and electronic effects, causing slight twisting (e.g., O–N–C–C torsion angles of -16.7° to 160.9°) relative to the phenyl ring plane. This distortion impacts crystal packing through intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) that stabilize chains or layered structures. The cyano group’s polarity further enhances dipole-dipole interactions, influencing solubility and melting points. Computational modeling (e.g., DFT) combined with experimental crystallography (X-ray) can validate these interactions .

Advanced: What strategies can resolve contradictions in reactivity data observed during the functionalization of this compound under varying catalytic conditions?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., nitro reduction vs. cyano hydrolysis). To address this:

- Controlled Catalysis : Use selective catalysts (e.g., Pd/C for nitro reduction while preserving cyano groups) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .

- Statistical Design of Experiments (DoE) : Optimize temperature, solvent polarity, and reagent stoichiometry to minimize side reactions .

Basic: How should this compound be stored to ensure long-term stability in laboratory settings?

Methodological Answer:

Store in airtight, light-resistant containers at room temperature. Desiccants (e.g., silica gel) prevent hydrolysis of the cyano group. Periodic purity checks via TLC or HPLC are advised .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Methodological Answer:

Chiral resolution is complicated by the planar nitro group and lack of stereocenters. Strategies include:

- Chiral Auxiliaries : Introduce temporary stereogenic centers via esterification with chiral alcohols .

- Enzymatic Catalysis : Lipases or esterases can enantioselectively hydrolyze prochiral intermediates .

- Chromatographic Separation : Use chiral stationary phases in HPLC .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Waste Disposal : Neutralize nitro-containing byproducts before disposal to avoid environmental contamination .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or receptors) using software like AutoDock .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .

- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.